6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine
CAS No.: 1374509-55-3
Cat. No.: VC2701381
Molecular Formula: C12H8N6O
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.
![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine - 1374509-55-3](/images/structure/VC2701381.png)
Specification
CAS No. | 1374509-55-3 |
---|---|
Molecular Formula | C12H8N6O |
Molecular Weight | 252.23 g/mol |
IUPAC Name | 10-phenyl-3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-5-amine |
Standard InChI | InChI=1S/C12H8N6O/c13-10-9-12(19-17-10)18-11(16-15-9)8(6-14-18)7-4-2-1-3-5-7/h1-6H,(H2,13,17) |
Standard InChI Key | BNGNLAZWLNKRFO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N |
Canonical SMILES | C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N |
Introduction
Structural Characteristics of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine
Molecular Structure and Key Features
6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine possesses a complex molecular architecture featuring three fused heterocyclic rings: an isoxazole ring, a pyrazole ring, and a 1,2,4-triazine ring. The compound is further functionalized with a phenyl group at position 6 and an amino group at position 3. This unique structural arrangement creates a planar, conjugated system with multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the amino group can function as a hydrogen bond donor. These characteristics are likely to influence its binding affinity to various biological targets.
Comparison with Related Heterocyclic Systems
The structural features of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine can be compared with well-studied related systems such as pyrazolo[4,3-e][1,2,] triazines, which have been extensively investigated for their synthesis and biological properties . Table 1 presents a comparison of key structural features between these related heterocyclic systems.
Table 1: Comparison of Structural Features Between 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine and Related Heterocyclic Systems
The extended conjugation and nitrogen-rich character of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine suggest potential for interactions with biological macromolecules through π-stacking, hydrogen bonding, and electrostatic interactions, similar to what has been observed with pyrazolo[4,3-e] triazines .
Analytical and Structural Characterization Methods
Spectroscopic Characterization Techniques
The structural confirmation of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine would typically involve a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide valuable information about the carbon-hydrogen framework and connectivity patterns. Mass spectrometry would confirm the molecular weight and fragmentation pattern, while infrared spectroscopy would help identify functional groups such as the amino substituent.
X-ray Crystallography for Structural Elucidation
X-ray crystallography represents the gold standard for unambiguous structural determination of complex heterocyclic compounds. Similar to the approach used by Rykowski et al. for confirming the structure of pyrazolo[4,3-e] triazine derivatives , X-ray analysis would provide definitive evidence of the three-dimensional structure of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine, including bond lengths, angles, and the spatial arrangement of substituents.
Computational Methods for Structure Prediction
Computational chemistry techniques, including density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and physicochemical properties of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,] triazin-3-amine. These methods can predict spectroscopic data, binding affinities to biological targets, and pharmacokinetic properties, guiding experimental work and drug design efforts.
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